

# Application Notes and Protocols for Investigating Chemokine Receptor Internalization Using UCB35625

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## Compound of Interest

Compound Name: *Hydro-UCB35625*

Cat. No.: *B15548528*

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## Introduction

Chemokine receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in mediating the migration of immune cells. Their internalization, or endocytosis, is a critical mechanism for regulating receptor signaling and cellular responsiveness. UCB35625 is a potent and selective small molecule antagonist for the chemokine receptors CCR1 and CCR3. [1][2][3] By blocking the action of chemokines such as MIP-1 $\alpha$  (CCL3) and eotaxin (CCL11), UCB35625 serves as a valuable tool for studying the intricate processes of CCR1 and CCR3 mediated inflammation and for investigating the dynamics of receptor internalization.[2] These application notes provide detailed protocols for utilizing UCB35625 to explore chemokine receptor internalization, a key area of research in immunology and drug development for inflammatory diseases.

## UCB35625: A Dual Antagonist of CCR1 and CCR3

UCB35625 effectively inhibits the functional responses mediated by CCR1 and CCR3, including chemotaxis and receptor internalization.[2][4] The compound has been shown to be a non-competitive antagonist, suggesting it may interact with a region on the receptors that is crucial for the conformational changes required for signal transduction, rather than directly competing with the natural ligand binding site.[2]

## Quantitative Data Summary

The following tables summarize the inhibitory potency of UCB35625 on various cellular responses mediated by CCR1 and CCR3.

Table 1: Inhibition of Chemotaxis by UCB35625

Receptor	Cell Type	Chemokine	UCB35625 IC <sub>50</sub> (nM)
CCR1	Transfected 4DE4 cells	50 nM MIP-1α	9.57 ± 1.31[5]
CCR3	Transfected 4DE4 cells	20 nM Eotaxin	93.75 ± 1.43[5]

Table 2: Inhibition of Chemokine Receptor Internalization by UCB35625

Receptor	Cell Type	Inducing Ligand	UCB35625 IC <sub>50</sub> (nM)
CCR1	Purified PMNL	MIP-1α	19.8 ± 1.7[4]
CCR3	Purified PMNL	Eotaxin	410 ± 1.6[4]

## Experimental Protocols

Here we provide detailed protocols for investigating the effect of UCB35625 on chemokine receptor internalization using two common and robust techniques: flow cytometry and confocal microscopy.

### Protocol 1: Flow Cytometry-Based Chemokine Receptor Internalization Assay

This protocol allows for the quantitative analysis of receptor internalization in a cell population.

Materials:

- Cells expressing CCR1 or CCR3 (e.g., transfected cell lines like HEK293 or L1.2, or primary cells like eosinophils or monocytes)
- UCB35625 (Tocris Bioscience or other reputable supplier)
- Chemokine ligand (e.g., MIP-1 $\alpha$  for CCR1, Eotaxin for CCR3)
- Fluorescently labeled antibody against the N-terminus of CCR1 or CCR3
- Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Fixation buffer (e.g., 1-4% paraformaldehyde in PBS)
- 96-well round-bottom plates
- Flow cytometer

#### Procedure:

- Cell Preparation:
  - Culture cells to a sufficient density.
  - Harvest and wash the cells twice with ice-cold flow cytometry buffer.
  - Resuspend cells in flow cytometry buffer to a concentration of  $1-5 \times 10^6$  cells/mL.
- UCB35625 Pre-incubation:
  - Aliquot 100  $\mu$ L of the cell suspension into each well of a 96-well plate.
  - Prepare serial dilutions of UCB35625 in flow cytometry buffer.
  - Add the desired concentrations of UCB35625 to the cells and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
- Ligand-Induced Internalization:

- Following pre-incubation, add the chemokine ligand at a pre-determined optimal concentration (e.g., EC<sub>50</sub> for internalization) to the appropriate wells.
- As a negative control, add buffer without chemokine to some wells.
- Incubate the plate at 37°C for 30-60 minutes to allow for receptor internalization. The optimal time should be determined empirically.
- Staining:
  - Stop the internalization process by placing the plate on ice and adding 100 µL of ice-cold flow cytometry buffer.
  - Centrifuge the plate at 300 x g for 3 minutes at 4°C and discard the supernatant.
  - Add the fluorescently labeled anti-CCR1 or anti-CCR3 antibody at the manufacturer's recommended concentration.
  - Incubate on ice for 30 minutes in the dark.
- Washing and Fixation:
  - Wash the cells twice with 200 µL of ice-cold flow cytometry buffer.
  - Resuspend the cell pellet in 200 µL of fixation buffer and incubate for 20 minutes at room temperature in the dark.
- Data Acquisition:
  - Wash the cells once more with flow cytometry buffer.
  - Resuspend the cells in 200 µL of flow cytometry buffer and acquire data on a flow cytometer.
  - Measure the mean fluorescence intensity (MFI) of the cell population.
- Data Analysis:

- Calculate the percentage of internalization for each condition using the following formula:  
$$\% \text{ Internalization} = (1 - (\text{MFI of treated cells} / \text{MFI of untreated cells})) * 100$$
- Plot the percentage of internalization against the concentration of UCB35625 to determine the IC<sub>50</sub>.

## Protocol 2: Confocal Microscopy-Based Visualization of Receptor Internalization

This protocol allows for the direct visualization of receptor trafficking from the cell membrane to intracellular compartments.

### Materials:

- Cells expressing fluorescently tagged CCR1 or CCR3 (e.g., CCR1-GFP or CCR3-mCherry) seeded on glass-bottom dishes or coverslips.
- UCB35625
- Chemokine ligand (e.g., MIP-1 $\alpha$  for CCR1, Eotaxin for CCR3)
- Live-cell imaging medium (e.g., phenol red-free DMEM with 25 mM HEPES)
- Confocal microscope with a temperature-controlled stage

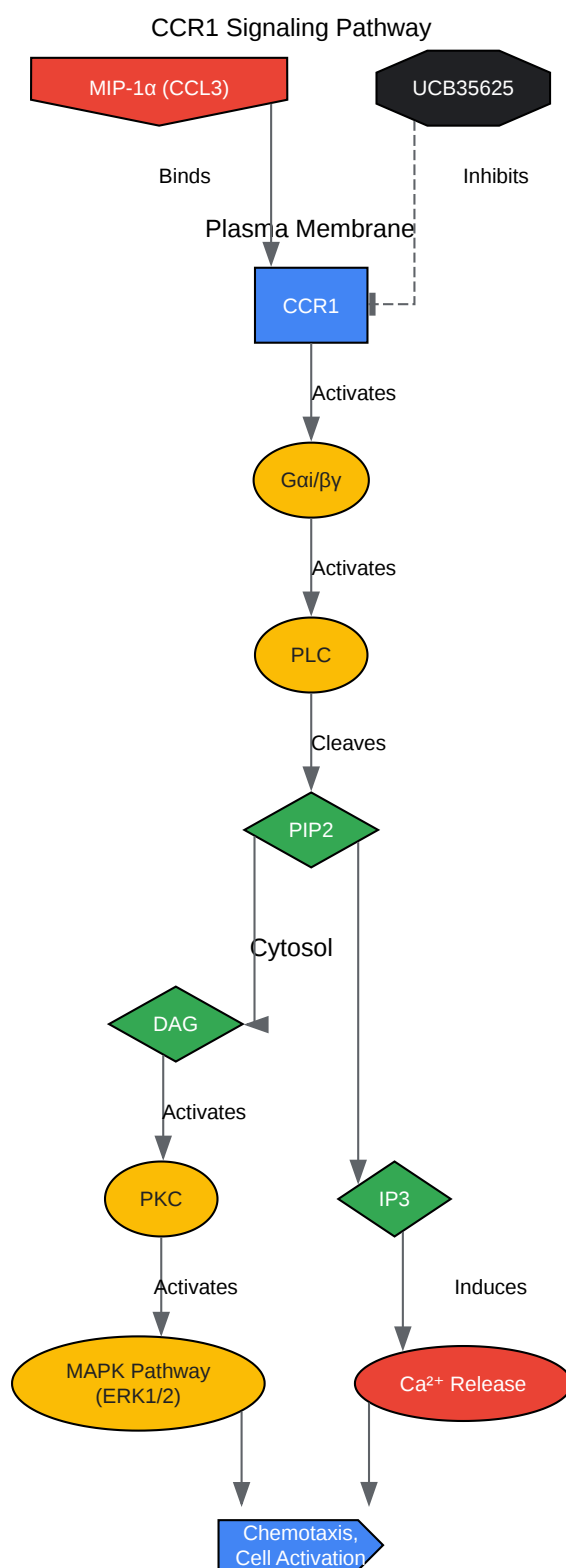
### Procedure:

- Cell Seeding:
  - Seed cells expressing the fluorescently tagged receptor onto glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.
- UCB35625 Pre-treatment:
  - Replace the culture medium with pre-warmed live-cell imaging medium.
  - Add the desired concentration of UCB35625 (and a vehicle control to a separate dish) and incubate for 30 minutes at 37°C on the microscope stage.

- Live-Cell Imaging:
  - Mount the dish on the confocal microscope.
  - Acquire baseline images of the cells, ensuring the fluorescently tagged receptors are primarily localized to the plasma membrane.
- Ligand Stimulation and Time-Lapse Imaging:
  - Carefully add the chemokine ligand to the dish at an optimal concentration.
  - Immediately start acquiring time-lapse images every 1-5 minutes for a total of 30-60 minutes.
- Image Analysis:
  - Analyze the acquired images to observe the redistribution of the fluorescently tagged receptor from the cell surface to intracellular vesicles in the control cells.
  - In the UCB35625-treated cells, assess the degree of inhibition of this ligand-induced internalization.
  - Quantify the internalization by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments over time using image analysis software (e.g., ImageJ/Fiji).

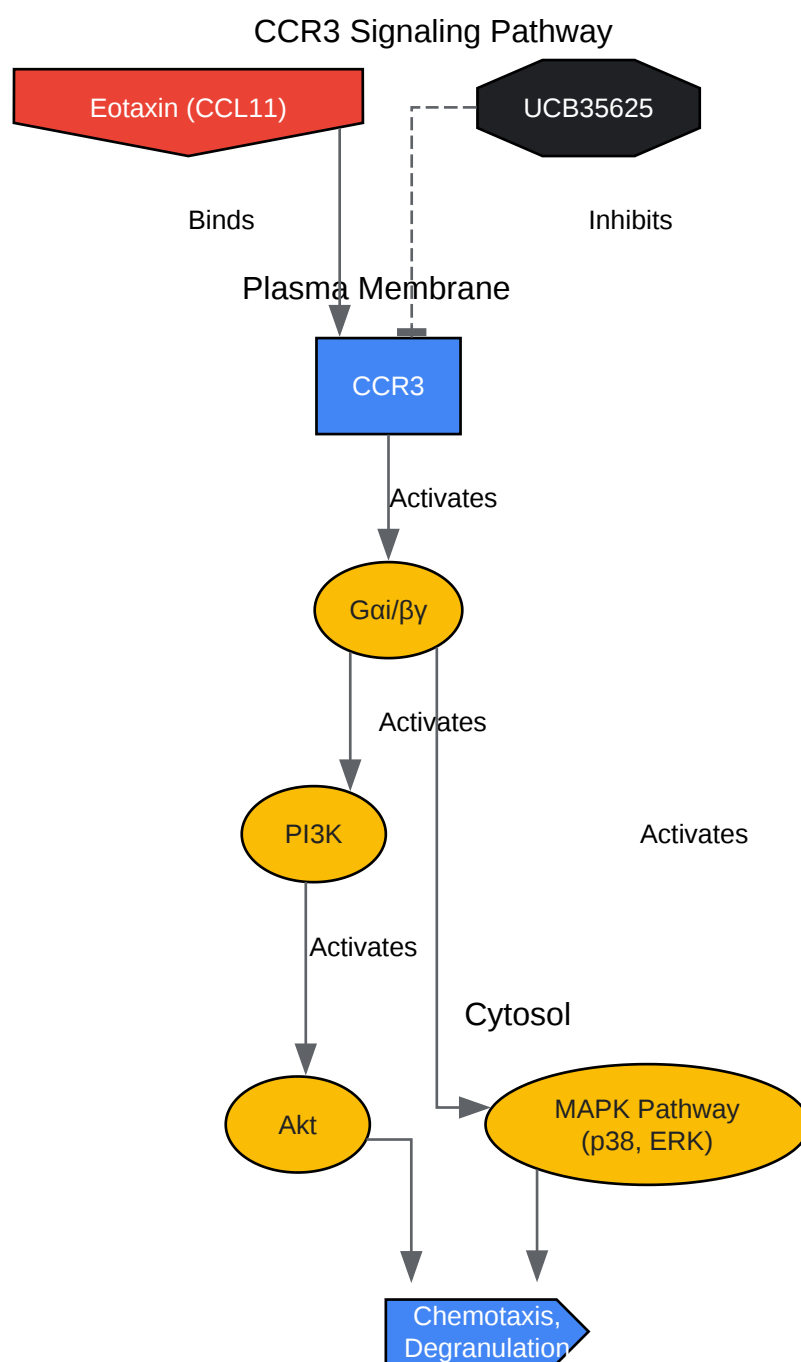
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of CCR1 and CCR3 and the experimental workflows described above.



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Caption: CCR1 Signaling Pathway and Inhibition by UCB35625.

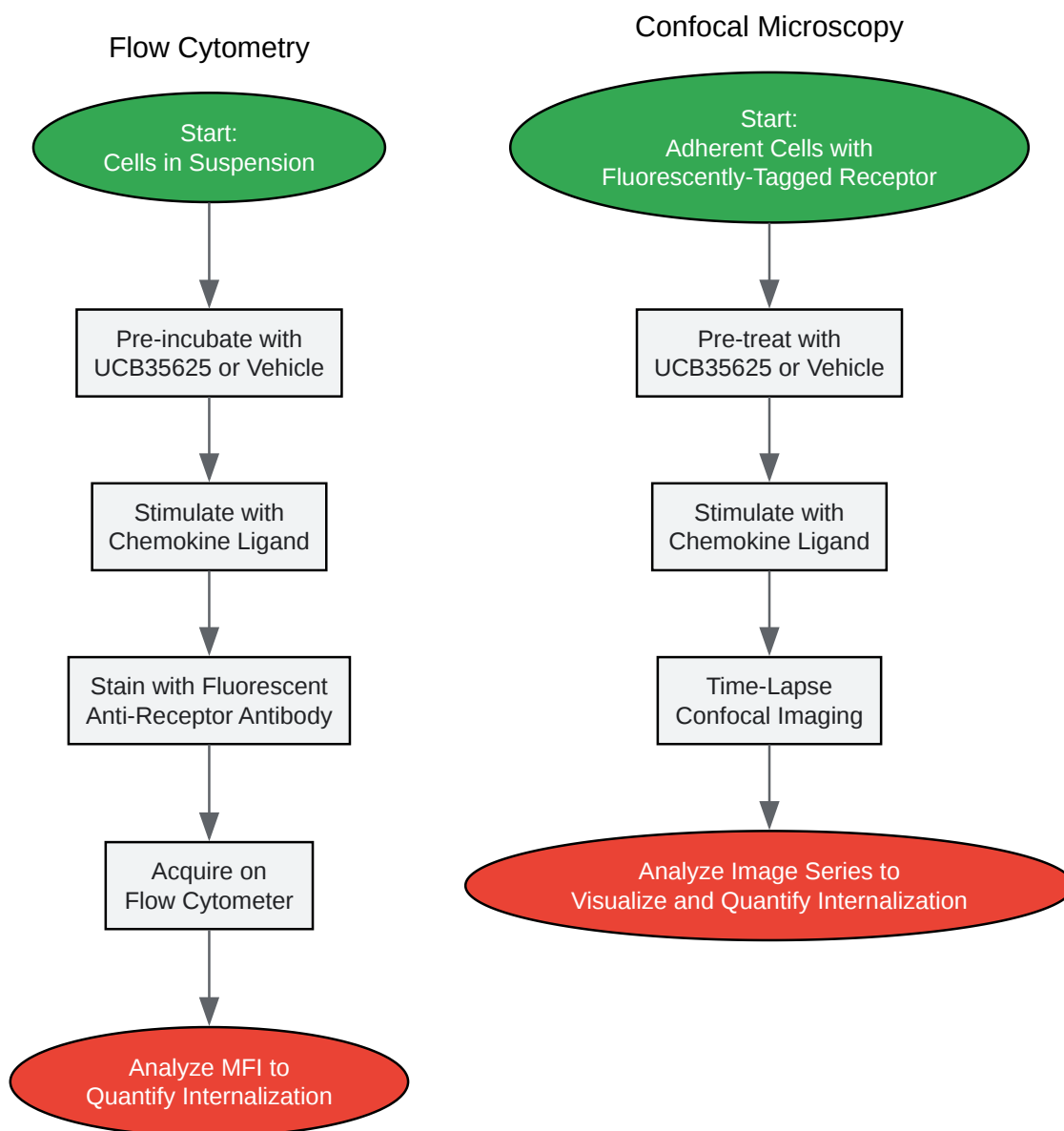


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Caption: CCR3 Signaling Pathway and Inhibition by UCB35625.



## Experimental Workflow: Receptor Internalization Assay



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Caption: Workflow for Investigating Receptor Internalization.

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